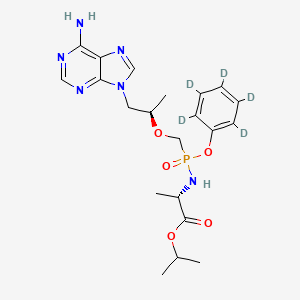
Tenofovir Alafenamide-D5 (diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir Alafenamide-D5 (diastereomers) is a deuterated form of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV and Hepatitis B infections. The compound is a lipophilic prodrug of Tenofovir, which allows for better absorption and distribution within the body, particularly in lymphatic tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tenofovir Alafenamide-D5 involves several steps, including the synthesis of the deuterated intermediate and its subsequent conversion to the final product. The synthetic route typically involves the use of chiral resolving agents such as Proline or Phenylalanine to obtain diastereomeric salts, which are then separated and purified .
Industrial Production Methods
Industrial production of Tenofovir Alafenamide-D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of diastereomers. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tenofovir Alafenamide-D5 undergoes various chemical reactions, including:
Oxidation: Conversion of the prodrug to its active form, Tenofovir.
Reduction: Reduction of intermediates during synthesis.
Substitution: Introduction of deuterium atoms to form the deuterated compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For the conversion of intermediates.
Reducing agents: For the reduction steps.
Chiral resolving agents: Such as Proline or Phenylalanine for diastereomer separation.
Major Products Formed
The major product formed from these reactions is Tenofovir Alafenamide-D5, which is then further processed to obtain the final pharmaceutical product .
Scientific Research Applications
Tenofovir Alafenamide-D5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its effects on cellular metabolism and enzyme interactions.
Medicine: Used in the development of antiviral therapies for HIV and Hepatitis B.
Industry: Employed in the production of pharmaceuticals and as a standard for quality control.
Mechanism of Action
Tenofovir Alafenamide-D5 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and Hepatitis B viruses. The compound is converted to its active form, Tenofovir diphosphate, within the cells. This active form competes with natural nucleotides, leading to the termination of viral DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir, but with different pharmacokinetic properties.
Emtricitabine: Often used in combination with Tenofovir Alafenamide for HIV treatment.
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in similar therapeutic contexts.
Uniqueness
Tenofovir Alafenamide-D5 is unique due to its deuterated form, which provides improved stability and pharmacokinetic properties compared to its non-deuterated counterparts. This results in better absorption, distribution, and reduced toxicity, making it a preferred choice in antiviral therapies .
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEKQSIMHVQZJK-UZFIYRAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N6O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)
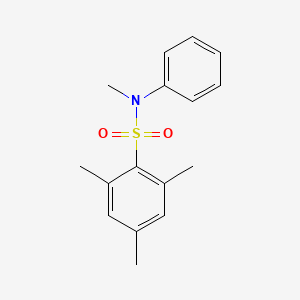
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2423809.png)
![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)
![3-chloro-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B2423816.png)
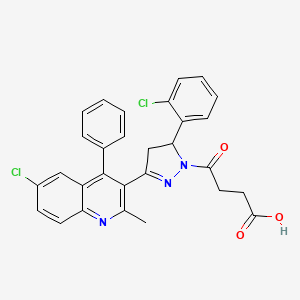
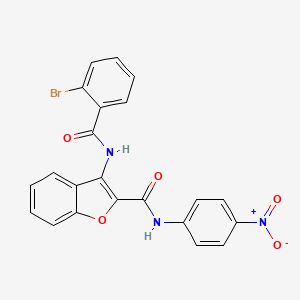
![4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2423819.png)
![(NE)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethylidene]aniline](/img/structure/B2423820.png)
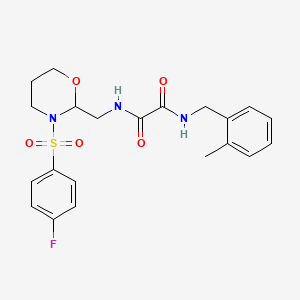
![[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2423829.png)

